molecular formula C16H25BrN2Si B2447805 4-Bromo-1-(triisopropylsilyl)-7-azaindole CAS No. 640735-24-6; 934388-23-5

4-Bromo-1-(triisopropylsilyl)-7-azaindole

Cat. No.: B2447805
CAS No.: 640735-24-6; 934388-23-5
M. Wt: 353.379
InChI Key: QSEMMUYKUYKNBI-UHFFFAOYSA-N
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Description

4-Bromo-1-(triisopropylsilyl)-7-azaindole is a useful research compound. Its molecular formula is C16H25BrN2Si and its molecular weight is 353.379. The purity is usually 95%.
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Properties

IUPAC Name

(4-bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-8-14-15(17)7-9-18-16(14)19/h7-13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEMMUYKUYKNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640735-24-6
Record name 4-Bromo-1-(triisopropylsilyl)-7-azaindole
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Synthesis routes and methods I

Procedure details

Sodium hydride (8.37 g, 209 mmol; 60% oil dispersion) was slowly added to 4-bromo-1H-pyrrolo[2,3-b]pyridine (33.0 g, 167 mmol) in THF (500 mL) at 0° C. The reaction was stirred for 15 minutes. Chlorotriisopropylsilane (38.7 g, 201 mmol) was then added in one portion. The suspension was warmed to room temperature and stirred for 30 minutes. The suspension was then cooled to about 0-5° C. and quenched with saturated aqueous NH4Cl (about 200 mL). The aqueous phase was extracted with hexanes (3×300 mL), and the combined organic phases were dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography on silica gel eluting with hexanes to yield 4-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (50 g, 84% yield) as an oil, which solidified upon standing. 1H NMR (400 MHz, CDCl3) δ 8.05 (d, 1H), 7.34 (d, 1H), 7.22 (d, Hz, 2H), 6.59 (d, 1H), 1.88-1.80 (m, 3H), 1.11 (d, 18H).
Quantity
8.37 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
38.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The azaindole intermediate 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol was prepared as follows. E. 1H-Pyrrolo[2,3-b]pyridine-7-oxide (50 g, 1 eq.) and tetramethylammonium bromide (86 g, 1.5 eq.) were placed in DMF (500 mL). The mixture was cooled to 0° C. and methanesulfonic anhydride (130 g, 2 eq.) was added in small portions. The suspension was allowed to reach 23° C. and stirred for 4 h. The mixture was poured in water (1L) and the solution was neutralized with an aqueous solution of 50% sodium hydroxide (pH=7). Water (2L) was added and the mixture was cooled to 10° C. for 30 min. The solid formed was filtered and washed with cooled water (1L). The solid was dissolved in a mixture of dichloromethane/methanol (4:1), dried over MgSO4, concentrated in vacuo to afford 4-bromo-1H-pyrrolo[2,3-b]pyridine (40 g, 54%). 1H NMR (400 MHz, DMSO-d6) δ 12.05 (1H, br. s), 8.08 (1H, d, J=5.3 Hz), 7.59 (1H, m), 7.33 (1H, d, J=5.05 Hz), 6.41 (1H, d, J=3.5 Hz). LCMS; m/z 197 (M+H)+. F. A 500-mL oven-dried flask capped with a rubber septum was evacuated and backfilled with argon. The flask was charged with 4-bromo-1H-pyrrolo [2,3-b]pyridine (40 g, 1 eq.) and THF (400 mL). The mixture was cooled to 0° C. and sodium hydride (60% in oil, washed with hexanes, 8.9 g, 1 eq) was added in small portions. After 15 min, chloro-triisopropylsilane (443.4 mL, 1 eq) was added, the tube was sealed and stirred at 80° C. for 3 h. The reaction mixture was cooled down, neutralized with saturated ammonium chloride (50 mL) and extracted twice with hexanes (2×800 mL). Combined organic layers were dried, and concentrated in vacuo to afford 4-bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (71.1 g, 99%). 1H NMR (400 MHz, DMSO-d6) δ 8.09 (1H, d, J=5.1 Hz), 7.60 (1H, d, J=3.5 Hz), 7.37 (1H, d, J=5.3 Hz), 6.59 (1H, d, J=3.5 Hz), 1.85 (3H, septu. J=7.6 Hz), 1.04 (9H, d, J=7.6 Hz). LCMS; m/z 353 (M+H+). G. An 250 mL oven-dried round-bottom flask was evacuated and backfilled with Argon. The flask was charged 4-bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (1.4 g, 1 eq), THF (25 mL) and the mixture was cooled to −78° C. Tert-butyllithium (1.7 M in pentane, 4.66 mL, 2 eq.) was added dropwise and after 5 minutes, N-fluorobenzenesulfonimide (1.25 g, 1 eq.) was added. After 45 min, a solution of saturated ammonium chloride (20 mL) was added and the mixture was allowed to reach RT. Water was added (40 mL) and the solution was extracted with hexanes (3×100 mL), combined organic layers were washed with water, dried over MgSO4 and concentrated in vacuo. The crude material was purified by flash chromatography eluting a mixture of 100% hexanes to give 4-fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (970 mg, 84%). H. Procedures described in Example 4E and 4F were then followed to obtain the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
443.4 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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